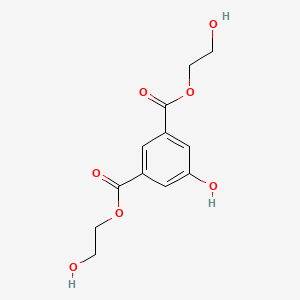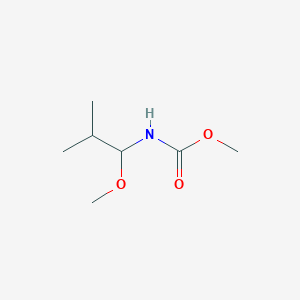
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester is a chemical compound with the molecular formula C6H13NO3. It is known for its unique structure, which includes a carbamate group and an ether linkage. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester typically involves the reaction of 1-methoxy-2-methylpropanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process can be summarized as follows:
Reactants: 1-methoxy-2-methylpropanol and methyl isocyanate.
Conditions: The reaction is usually conducted at room temperature with a suitable solvent such as dichloromethane.
Catalysts: A catalyst such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the product is continuously removed and purified using distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under mild conditions.
Major Products
The major products formed from these reactions include carbamic acid derivatives, alcohols, and various substituted esters.
Aplicaciones Científicas De Investigación
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate or a prodrug.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable carbamate adducts.
Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (1-methoxy-2-methylpropyl)-, ethyl ester
- Carbamic acid, (1-methoxy-2-methylpropyl)-, propyl ester
- Carbamic acid, (1-methoxy-2-methylpropyl)-, butyl ester
Uniqueness
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester is unique due to its specific ester group and ether linkage, which confer distinct reactivity and functional properties compared to other carbamate esters
Propiedades
Número CAS |
78999-66-3 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
methyl N-(1-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(10-3)8-7(9)11-4/h5-6H,1-4H3,(H,8,9) |
Clave InChI |
PCHIPIMWCMTXDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(NC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
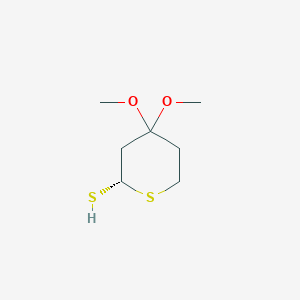
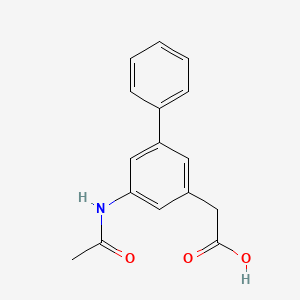
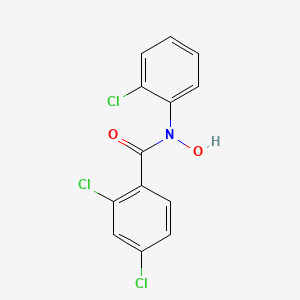
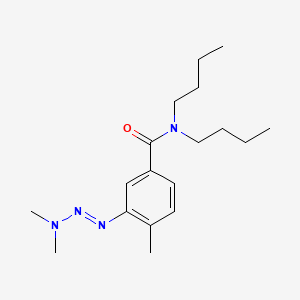

![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)

![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)

